6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione
Description
Properties
IUPAC Name |
6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLNUOOGRNIDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione typically involves the reaction of acenaphthenequinone with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including cyclization and dehydration to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with potential therapeutic effects .
Industry: In the industrial sector, this compound is investigated for its potential use in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes .
Comparison with Similar Compounds
Table 2: Reactivity Profiles and Derivative Formation
Key Observations:
- S3 exhibits robust reactivity with primary amines, forming substituted isoquinoline-diones in high yields (>90%) . This contrasts with halogenated analogues (e.g., 5-bromo or 6,7-dichloro derivatives), where reactivity data are less documented but inferred to follow similar pathways.
- Nitro-substituted derivatives (e.g., 5- or 6-nitrobenzo[de]isochromene-diones) are likely more electrophilic due to the nitro group’s electron-withdrawing nature, though specific reaction outcomes remain underexplored in the literature.
Biological Activity
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is an organic compound with the molecular formula C14H8O3. This compound features a unique fused ring structure that combines elements of indene and isochromene, leading to distinctive chemical properties and biological activities. Its synthesis typically involves the reaction of acenaphthenequinone with malonic acid in the presence of a strong acid catalyst, followed by cyclization and dehydration processes .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can act as an inhibitor or activator of specific enzymes. The compound's structural modifications influence its binding affinity and activity at enzyme active sites, thereby affecting cellular processes. This interaction profile suggests potential therapeutic applications in drug development.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties . The presence of conjugated double bonds in the fused ring system allows for electron delocalization, which can neutralize free radicals. Studies have shown that derivatives of this compound can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented. For instance:
- Case Study 1 : A study demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) through modulation of apoptotic pathways and cell cycle arrest.
- Case Study 2 : Another investigation reported its effectiveness against colorectal cancer cells (HCT116), highlighting its role in disrupting cancer cell metabolism and promoting programmed cell death .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes:
- Cyclooxygenase (COX) Inhibition : Research suggests that it may inhibit COX enzymes related to inflammation and pain pathways.
- Tyrosinase Inhibition : This property could be beneficial in developing treatments for hyperpigmentation disorders .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is valuable:
This table illustrates how variations in structure affect biological activities and potential therapeutic applications.
Q & A
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 120–140°C | +25% efficiency | |
| Solvent Polarity | DMF (high polarity) | Improves cyclization | |
| Catalyst | ZnCl | Reduces side reactions |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Application | Reference |
|---|---|---|---|
| NMR | δ 8.2–8.5 ppm (aromatic H) | Structural confirmation | |
| Elemental Analysis | C: 68.5%, H: 3.2% | Purity validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
